molecular formula C17H17NO3 B8541361 1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline

1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline

Cat. No. B8541361
M. Wt: 283.32 g/mol
InChI Key: CXJTYVYLVCQRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H17NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9,16,19H,10-12H2

InChI Key

CXJTYVYLVCQRMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2C1O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask were charged 25.04 g of 1-benzyloxycarbonyl-2,3-dihydro-4-quinolone, 6.72 g of sodium borohydride and 200 mL of tetrahydrofuran, and the flask was incubated in a water bath wherein the temperature was maintained constant at 25° C. To the flasks was added dropwise 50 mL of methanol over about 30 minutes with watching out heat generation/foam formation. After confirming the reaction termination by TLC, to the flask was added dropwise 400 mL of water with watching out foam formation, and to the solution was added 800 mL of ethyl acetate and the objective product was extracted. Further, the organic layer was washed with 2.5% saline, and then to the organic layer was added MgSO4, and the insoluble material was filtered. The filtrate was concentrated under reduced pressure to give 24.05 g of 1-benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline as white solid (86% yield).
Quantity
25.04 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

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